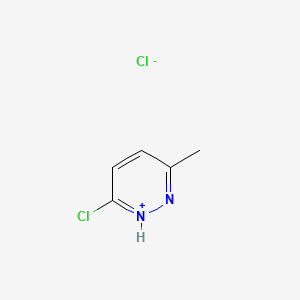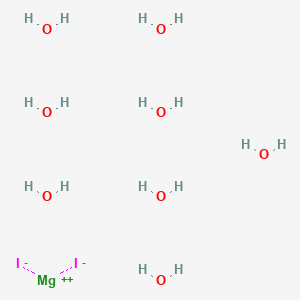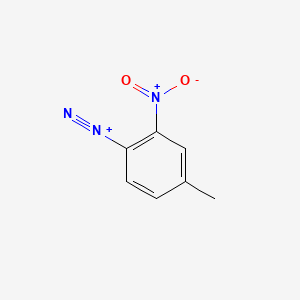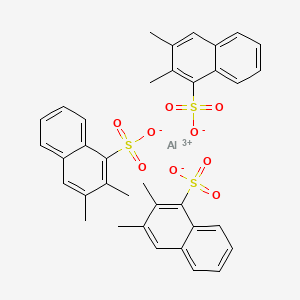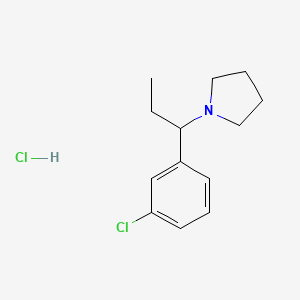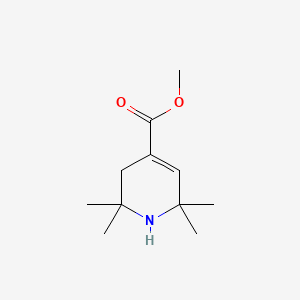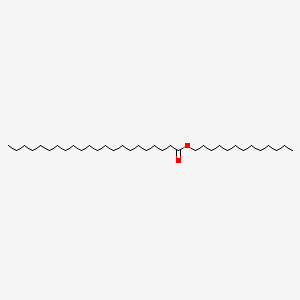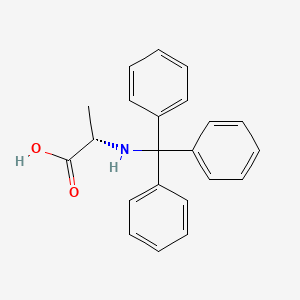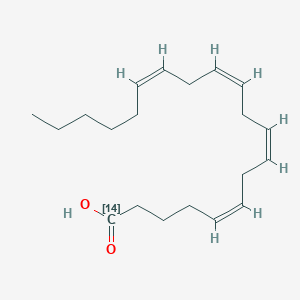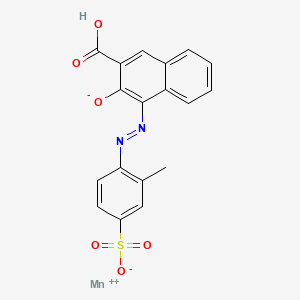
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.16774 g/mol It is characterized by the presence of a cyclopropane ring attached to both a hydroxyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxycyclopropyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(1-oxocyclopropyl)cyclopropanecarboxamide.
Reduction: Formation of N-(1-hydroxycyclopropyl)cyclopropanamine.
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(1-hydroxycyclopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring can also interact with hydrophobic regions of proteins or enzymes, potentially modulating their function.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-(1-hydroxyethyl)cyclopropanecarboxamide: Contains an ethyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
N-(1-hydroxycyclopropyl)acetamide: Has an acetamide group instead of a cyclopropanecarboxamide group, altering its chemical behavior.
Uniqueness
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide is unique due to the presence of both a hydroxyl group and a cyclopropane ring, which confer distinct reactivity and potential biological activity. Its structural features make it a valuable compound for various scientific research applications.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C7H11NO2/c9-6(5-1-2-5)8-7(10)3-4-7/h5,10H,1-4H2,(H,8,9) |
InChIキー |
UMNWKRNJZDHHTA-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
